Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the esterification of bromoisobutyric acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for about 2 hours, followed by cooling and concentration under vacuum .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different esters or alcohols, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can participate in radical reactions, where it acts as an initiator or intermediate, leading to the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-2-methylpropionate: Similar in structure but lacks the trifluoromethyl group.
Methyl 3-(trifluoromethyl)phenylacetate: Contains the trifluoromethyl group but differs in the position and presence of the bromine atom.
Uniqueness
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of the bromine atom and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H12BrF3O2 |
---|---|
Molekulargewicht |
325.12 g/mol |
IUPAC-Name |
methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(13,10(17)18-2)7-8-4-3-5-9(6-8)12(14,15)16/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
WLLZSMYFSUBLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.